molecular formula C16H16N4O B10921320 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B10921320
M. Wt: 280.32 g/mol
InChI Key: GPRIJAQSFGDUFF-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide is a heterocyclic compound that combines a quinoline and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the quinoline scaffold. One common method involves the reaction of 2-chloroquinoline-4-carboxamide with 1-ethyl-3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C16H16N4O/c1-3-20-9-13(10(2)19-20)15-8-12(16(17)21)11-6-4-5-7-14(11)18-15/h4-9H,3H2,1-2H3,(H2,17,21)

InChI Key

GPRIJAQSFGDUFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N

Origin of Product

United States

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